Chrysanthemumdicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-carboxyprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(8(11)12)4-6-7(9(13)14)10(6,2)3/h4,6-7H,1-3H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTFGUFRXPWYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964354 | |
| Record name | 3-(2-Carboxyprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-95-0 | |
| Record name | Chrysanthemumdicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Carboxyprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHRYSANTHEMUMDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CZ3RD4DDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Investigations and Isomeric Forms of Chrysanthemumdicarboxylic Acid
Elucidation of Geometrical Isomerism: cis- and trans-Configurations
Geometrical isomerism in chrysanthemumdicarboxylic acid relates to the relative positioning of the substituents on the cyclopropane (B1198618) ring. The two carboxyl groups can be on the same side of the ring (cis) or on opposite sides (trans), leading to two distinct diastereomers. issr.edu.kh
The synthesis and characterization of the geometrical isomers of this compound have been a subject of scientific investigation. Early synthetic routes led to the formation of a dicarboxylic acid that was identified as the racemic form of the natural (trans) this compound based on its infrared (IR) spectrum being closely identical to that of the acid derived from natural sources. scispace.com Further studies reported the synthesis of another isomer with a melting point of 208-209°C, which showed a depression in melting point when mixed with the 208°C acid, indicating it was a different compound. scispace.com
This second isomer was identified as the cis-isomer. Ozonolysis of this compound yielded dl-cis-caronic acid, confirming the cis relationship of the carboxyl groups relative to the cyclopropane ring. scispace.com Spectroscopic methods are key to differentiating these diastereomers. While the IR spectra of the cis and trans isomers are very similar, ultraviolet (UV) absorption can show differences. For instance, a synthesized cis-isomer showed a UV absorption (λmax 242 mμ, ε 15700) that was not identical to the natural trans-acid. scispace.com
| Isomer | Reported Melting Point (°C) | Spectroscopic Data (UV) | Ozonolysis Product |
|---|---|---|---|
| dl-trans (racemic natural form) | 208 | - | - |
| dl-cis | 208-209 | λmax 242 mμ, ε 15700 | dl-cis caronic acid |
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org For this compound, this analysis considers the conformation of the cyclopropane ring and the orientation of the two carboxyl groups. The cyclopropane ring itself is rigid, but the molecule as a whole can adopt different conformations to minimize steric and torsional strain. rsc.org
Exploration of Optical Isomerism and Chiral Properties
The this compound molecule contains two asymmetric carbon atoms (chiral centers) at positions 1 and 3 of the cyclopropane ring. google.com This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of optical isomers, or enantiomers. libretexts.org Each geometrical isomer (cis and trans) has a pair of enantiomers, designated as (+)/(-) or d/l, based on the direction they rotate plane-polarized light. libretexts.org
When synthesized in the laboratory from achiral precursors, this compound is typically produced as a racemic mixture, containing equal amounts of both enantiomers (e.g., a 50:50 mix of (+)-trans and (-)-trans isomers). libretexts.orglibretexts.org Separating these enantiomers is a process known as chiral resolution. wikipedia.org
A common and effective method for resolution is the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent). libretexts.org The reaction produces a mixture of two diastereomeric salts (e.g., [(+)-acid][(+)-base] and [(-)-acid][(+)-base]). Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. wikipedia.org Once separated, the pure diastereomeric salt can be treated with a strong acid to regenerate the pure enantiomer of this compound. wikipedia.org This technique has been studied for the resolution of the related trans-chrysanthemic acid. rsc.org
The absolute configuration of a chiral center describes the precise three-dimensional arrangement of the groups attached to it. wikipedia.orglibretexts.org This is commonly designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.org
For this compound, there are four possible stereoisomers, each with a unique combination of geometrical and optical properties. google.comwikipedia.org The absolute configuration of the naturally occurring isomer, which is a component of pyrethrin II, is (+)-trans. gla.ac.uk Through chemical correlation with its precursor, (+)-trans-chrysanthemic acid, the absolute configuration of the natural dicarboxylic acid has been established as (1R,3R). gla.ac.uk The absolute configuration of other isomers can be determined using techniques such as X-ray crystallography on a pure enantiomeric sample or its derivative, which provides an unambiguous map of the atomic positions. wikipedia.orgmdpi.com
| Geometrical Isomer | Optical Isomer | Absolute Configuration |
|---|---|---|
| trans | (+) | (1R,3R) |
| trans | (-) | (1S,3S) |
| cis | (+) | (1R,3S) |
| cis | (-) | (1S,3R) |
Stereochemical Relationships to Precursors and Related Natural Products
This compound is not just a synthetic compound; it is an integral part of naturally occurring insecticides. Specifically, it is the acidic component of the esters pyrethrin II and cinerin II, which are found in the pyrethrum plant, Tanacetum cinerariifolium. scispace.com
The biosynthesis of this compound is stereochemically linked to its monocarboxylic acid precursor, chrysanthemic acid. nih.gov The natural pyrethrins (B594832) exclusively contain the (+)-trans form of these acids. gla.ac.uk The biosynthetic pathway begins with two molecules of dimethylallyl diphosphate (B83284) (DMAPP), which are converted by the enzyme chrysanthemyl diphosphate synthase into the precursor for (+)-trans-chrysanthemic acid. wikipedia.orgnih.gov This monocarboxylic acid is then further oxidized to form (+)-trans-chrysanthemumdicarboxylic acid, which is subsequently esterified with alcohols like pyrethrolone (B1236646) to form pyrethrin II. gla.ac.uk The crucial point is that the (1R,3R) stereochemistry of the cyclopropane ring is established early in the pathway and is retained through the conversion to the dicarboxylic acid and its incorporation into the final natural product. gla.ac.uk Therefore, the stereochemistry of this compound is directly inherited from its biosynthetic precursors.
Advanced Methodologies for Isomer Separation and Stereochemical Characterization
The complex stereochemistry of this compound, featuring multiple chiral centers and geometric isomers, necessitates sophisticated analytical techniques for the separation of its various isomeric forms and the unambiguous determination of their spatial arrangements. The precise characterization of these stereoisomers is critical for understanding their biological activities and metabolic pathways. Advanced methodologies in chromatography and spectroscopy are indispensable tools for these stereochemical investigations.
Chromatographic Techniques for Stereoisomer Resolution (e.g., HPLC, GC)
Chromatographic methods are powerful for separating the closely related stereoisomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, often coupled with mass spectrometry (MS) for sensitive detection and quantification. wiley-vch.de
Diastereoselective separation of cis-(E)- and trans-(E)-chrysanthemumdicarboxylic acid (CDCA) has been successfully achieved using both HPLC and capillary GC. capes.gov.br The selection of the chromatographic technique often depends on the sample matrix and the specific isomers being targeted. For instance, GC coupled with mass spectrometry (GC-MS) is a well-established method for the determination of CDCA in biological samples like human urine, serving as a biomarker for exposure to pyrethroids. capes.gov.brresearchgate.net To enhance the volatility of the dicarboxylic acid for GC analysis, a derivatization step is typically required. researchgate.net
For the separation of enantiomers, chiral chromatography is essential. gcms.cz HPLC with a chiral stationary phase (CSP) is a primary method for direct enantioseparation. nih.govnih.gov While direct enantioseparation of this compound itself is a complex task, studies on the related chrysanthemic acid have demonstrated the successful use of terguride-based CSPs, where isomers with the (1R)-configuration consistently elute before their (1S)-enantiomers. nih.gov Another approach involves the indirect separation of enantiomers by derivatizing the acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.comtcichemicals.com
The combination of gas chromatographic separation on capillary columns with mass spectrometry allows for trace analysis in complex matrices such as blood and urine. wiley-vch.de High-resolution gas chromatography-mass spectrometry (HRGC-MS) methods have been developed for the sensitive and simultaneous determination of various pyrethroid metabolites, including trans-chrysanthemumdicarboxylic acid. wur.nl
| Technique | Type of Separation | Stationary Phase/Column Example | Application | Detection Method | Reference |
|---|---|---|---|---|---|
| HPLC | Diastereoselective | Not specified | Separation of cis-(E) and trans-(E)-CDCA | Not specified | capes.gov.br |
| Capillary GC | Diastereoselective | HP-PONA capillary column | Separation of cis-(E) and trans-(E)-CDCA | FID, MS | capes.gov.brresearchgate.net |
| GC-MS | Quantitative | Zebron® ZB5-MS | Quantitation of CDCA in human urine | Electron-Impact Mass Spectrometry (EI-MS) | capes.gov.brresearchgate.net |
| HRGC-MS | Quantitative | Not specified | Sensitive determination of trans-CDCA in human urine | Negative Chemical Ionization (NCI) | wur.nl |
| Chiral HPLC | Enantioselective | Terguride-based Chiral Stationary Phase | Direct enantioseparation of related chrysanthemic acid | UV, Chiroptical detectors | nih.gov |
Spectroscopic Approaches for Stereochemical Assignment (e.g., NMR, IR, UV)
Once isomers are separated, spectroscopic techniques are employed to elucidate their specific three-dimensional structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for establishing the stereochemistry of molecules, including the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for the structural elucidation of organic compounds. The structures of cis-(E)- and trans-(E)-chrysanthemumdicarboxylic acid were unequivocally established using proton NMR (¹H-NMR) in conjunction with mass spectrometry. capes.gov.br ¹H-NMR provides detailed information about the chemical environment of protons within the molecule. The coupling constants (J-values) between adjacent protons are particularly useful for determining the relative stereochemistry, such as the cis or trans configuration on the cyclopropane ring. By analyzing the chemical shifts and splitting patterns of the signals, the spatial relationship between different groups can be deduced.
Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. mrclab.comdrawellanalytical.com For this compound, IR spectroscopy would confirm the presence of key structural features. The carboxylic acid groups would give rise to a very broad absorption band in the region of 2500-3300 cm⁻¹ (for the O-H stretch) and a strong, sharp absorption band around 1700-1725 cm⁻¹ (for the C=O carbonyl stretch). youtube.com The presence of the carbon-carbon double bond (C=C) in the side chain would also be indicated by an absorption band in the 1620-1680 cm⁻¹ region. youtube.com While IR is excellent for functional group identification, it is generally less powerful than NMR for the detailed assignment of stereoisomers. mrclab.com
Ultraviolet (UV) Spectroscopy provides information about electronic transitions within a molecule and is primarily used for the quantitative analysis of compounds containing chromophores. libretexts.orglibretexts.org this compound possesses a carbon-carbon double bond which acts as a chromophore, allowing it to absorb UV light. The position and intensity of the absorption maximum (λmax) can be used to determine the concentration of the acid in a solution, following the Beer-Lambert law. However, UV spectroscopy typically provides limited information for distinguishing between different stereoisomers, as they often have very similar electronic properties and thus similar UV spectra. libretexts.org
| Technique | Primary Application | Information Obtained | Relevance to Stereochemistry |
|---|---|---|---|
| NMR (¹H-NMR) | Structural Elucidation | Chemical shifts, coupling constants, proton environment. | Definitive assignment of cis/trans isomerism on the cyclopropane ring. capes.gov.br |
| IR | Functional Group Identification | Presence of O-H (acid), C=O (acid), and C=C bonds. youtube.com | Confirms molecular structure but provides limited direct stereochemical information. mrclab.com |
| UV | Quantitative Analysis | Concentration measurement based on UV absorbance by the C=C chromophore. libretexts.org | Generally not used for stereochemical assignment as isomers often have similar spectra. |
Advanced Synthetic Methodologies for Chrysanthemumdicarboxylic Acid and Analogues
Chemical Synthesis Pathways and Strategies
The synthesis of chrysanthemumdicarboxylic acid, a key component of certain pyrethrin insecticides, has been a subject of significant research. Various methodologies have been developed over the years, ranging from early total syntheses to more novel and efficient routes. These strategies often involve the construction of the characteristic cyclopropane (B1198618) ring and the installation of the dicarboxylic acid functionality.
Early Total Synthesis Approaches (e.g., Harper and coworkers)
One of the seminal early total syntheses of (±)-cis- and -trans-chrysanthemumdicarboxylic acid was reported in 1957 by L. Crombie, S. H. Harper, and K. C. Sleep. researchgate.netslideshare.net Their work represented a significant achievement in the field of pyrethrin chemistry, providing a complete synthetic route to both the dicarboxylic acid and its corresponding esters, pyrethric acid, and rethrins II. researchgate.netslideshare.net This foundational work laid the groundwork for future synthetic endeavors and contributed significantly to the understanding of the stereochemistry and reactivity of these complex natural products.
Another significant early contribution came from Yuzo Inouye and his colleagues in 1957, who detailed the synthesis and stereochemistry of this compound. iitk.ac.in Their comprehensive study explored various synthetic pathways, including the addition of ethyl diazoacetate to unsaturated esters, and provided crucial insights into the formation of the cis and trans isomers of the target molecule. iitk.ac.in
Reformatsky Reaction in this compound Synthesis
The Reformatsky reaction has been employed as a key step in certain synthetic routes towards this compound. iitk.ac.in This organozinc-mediated reaction typically involves the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ester. wikipedia.orgyoutube.comnih.gov
In the context of this compound synthesis, the Reformatsky reaction was utilized to prepare an intermediate, ethyl β-hydroxy-α,α-dimethyl-γ,δ-hexenoate. iitk.ac.in This intermediate was then envisioned to undergo cyclopropanation. However, direct addition of ethyl diazoacetate to this Reformatsky product did not yield the desired cyclopropane derivative. Instead, it led to the formation of an acyclic isomeric dicarboxylic acid, C10H14O4. iitk.ac.in This outcome highlighted the challenges in controlling the regioselectivity of the cyclopropanation step in the presence of the hydroxyl group.
Table 1: Key Features of the Reformatsky Reaction
| Feature | Description |
| Reagents | α-halo ester, aldehyde or ketone, zinc metal. wikipedia.orgyoutube.com |
| Key Intermediate | An organozinc reagent, also known as a Reformatsky enolate. wikipedia.orgnih.gov |
| Product | β-hydroxy ester. wikipedia.orgyoutube.com |
| Mechanism | Involves the oxidative addition of zinc to the α-halo ester, followed by nucleophilic addition to the carbonyl group. wikipedia.org |
Cyclopropanation Reactions via Diazoacetate Addition
The construction of the cyclopropane ring is a critical step in the synthesis of this compound. A common and effective method for achieving this is through the addition of a diazoacetate, such as ethyl diazoacetate or dimethyldiazomethane, to a suitable diene precursor. iitk.ac.inlongdom.org
In early work by Inouye, the addition of ethyl diazoacetate to α,δ-dimethylsorbate was investigated. iitk.ac.in The success of this approach hinges on the selective addition of the diazoacetate to the γ,δ-double bond of the sorbate. This reaction leads to the formation of a pyrazoline intermediate, which, upon decomposition (often thermally or photochemically), expels nitrogen gas to yield the desired cyclopropane ring structure of this compound. iitk.ac.in
Further studies by Inouye and coworkers explored a novel route involving the addition of dimethyldiazomethane to α-methylmuconic acid esters. longdom.org This reaction was found to proceed via a γ,δ-addition mechanism, leading to the formation of a pyrazoline intermediate that could be converted to the target dicarboxylic acid. The stereochemistry of the final product was dependent on the geometry of the starting α-methylmuconate isomer. longdom.org
Table 2: Examples of Diazoacetate Addition in this compound Synthesis
| Diazo Compound | Diene Substrate | Intermediate | Final Product |
| Ethyl diazoacetate | α,δ-dimethylsorbate | Pyrazoline ester | This compound iitk.ac.in |
| Dimethyldiazomethane | Methyl α-methyl-trans,trans-muconate | Δ²-pyrazoline | trans,trans-chrysanthemumdicarboxylic acid longdom.org |
| Dimethyldiazomethane | Methyl α-methyl-cis,trans-muconate | Pyrazoline | Isomeric this compound longdom.org |
Oxidative Synthetic Routes from Chrysanthemic Acid and Derivatives
Oxidative transformations of chrysanthemic acid and its derivatives provide a more direct route to this compound. These methods leverage the existing cyclopropane core and modify the isobutenyl side chain to introduce the second carboxylic acid group.
A specific method for the synthesis of this compound from chrysanthemic acid was reported by Matsui, Miyano, and Yamashita in 1956. longdom.org While the full details require accessing the complete publication, the title explicitly indicates a synthetic conversion, which would necessitate an oxidative process to transform the methyl groups of the isobutenyl side chain into a carboxylic acid.
A well-established oxidative cleavage reaction that can be applied to chrysanthemic acid is ozonolysis. The ozonolysis of chrysanthemic acid cleaves the double bond of the isobutenyl side chain. iitk.ac.in This reaction, when followed by an oxidative workup, can lead to the formation of caronic acid, a related dicarboxylic acid, which demonstrates the feasibility of oxidizing the side chain. iitk.ac.in Reductive ozonolysis, on the other hand, yields a hemicaronic aldehyde, which is a key intermediate in the synthesis of various pyrethroids. iitk.ac.in
The biosynthesis of pyrethric acid, the monomethyl ester of this compound, also proceeds through an oxidative pathway starting from chrysanthemic acid. This natural process further supports the viability of synthetic strategies based on the oxidation of the chrysanthemic acid framework.
Novel Synthetic Routes and Mechanistic Insights
Research into the synthesis of this compound has also focused on developing novel and more efficient routes. One such novel pathway was reported by Inouye, Takeshita, and Ohno, which involved the γ,δ-addition of dimethyldiazomethane to α-methylmuconic acid esters. longdom.org
This approach was notable for its mechanistic implications regarding the addition of aliphatic diazo-compounds to conjugated diene systems substituted with polar groups. The authors proposed that the electron-releasing α-methyl substituent in α-methylmuconic acid reduces the polarization of the α,β-double bond, thereby favoring the addition of the diazomethane (B1218177) at the γ,δ-position. longdom.org This selective addition was crucial for the successful synthesis of the this compound skeleton. longdom.org
The reaction proceeds through the formation of a crystalline pyrazoline ester intermediate, which can be isolated. longdom.org Subsequent decomposition of this intermediate leads to the formation of the cyclopropane ring. This route provided a valuable alternative to earlier methods and contributed to a deeper understanding of the underlying reaction mechanisms in pyrethroid synthesis.
Stereoselective and Diastereoselective Synthesis of Isomers
The synthesis of specific isomers of this compound is critical due to the structure-activity relationship observed in its derivatives, the pyrethrins (B594832). The biological activity of pyrethroids is highly dependent on the stereochemistry of the cyclopropane ring. Early synthetic work focused on the addition of ethyl diazoacetate to derivatives of sorbic acid to construct the cyclopropane core. Research has shown that the geometrical configuration of the sorbic acid precursor is retained during this addition, influencing the stereochemistry of the resulting this compound isomers. kyoto-u.ac.jp
Two distinct dicarboxylic acid isomers, with melting points of 207-208°C and 208-209°C, have been isolated from the reaction of ethyl diazoacetate with ethyl α,δ-dimethylsorbate. scispace.com Ozonolysis experiments confirmed the stereochemistry of these products. The isomer with a melting point of 208°C yielded dl-trans-caronic acid, identifying it as the racemic form of the natural trans-chrysanthemumdicarboxylic acid. scispace.com The other isomer, upon ozonolysis, produced dl-cis-caronic acid, confirming it as the cis-isomer with respect to the cyclopropane ring. scispace.com The infrared (IR) spectrum of the trans-isomer was found to be nearly identical to that of the naturally occurring acid. scispace.com
A notable stereoselective synthesis of the related trans-chrysanthemic acid involves the reduction of an allenic cyclopropane intermediate. rsc.org This method utilizes the intramolecular delivery of a proton from a pendant hydroxyl group to a cyclopropyl (B3062369) carbanion intermediate, which stereoselectively yields the trans-isomer. This approach highlights how the strategic placement of functional groups can direct the stereochemical outcome in the synthesis of chrysanthemic acid analogues, a principle applicable to the dicarboxylic acid variant.
The Simmons-Smith cyclopropanation reaction is another key method for the stereospecific conversion of alkenes into cyclopropanes, a core feature of the target molecule. nih.gov The modified Furukawa reagent (Et₂Zn and CH₂I₂) is particularly effective for this transformation and has been used in the synthesis of various complex natural products containing cyclopropane motifs. nih.govresearchgate.net The high stereospecificity of this reaction makes it a valuable tool for controlling the diastereoselectivity in the synthesis of this compound isomers.
The following table summarizes key findings in the synthesis of different isomers.
| Precursor/Method | Resulting Isomer | Key Finding | Reference |
| Ethyl α,δ-dimethylsorbate + Ethyl diazoacetate | (±)-trans-Chrysanthemumdicarboxylic acid | Ozonolysis yielded dl-trans-caronic acid, confirming the trans configuration. | scispace.com |
| Ethyl α,δ-dimethylsorbate + Ethyl diazoacetate | (±)-cis-Chrysanthemumdicarboxylic acid | Ozonolysis yielded dl-cis-caronic acid, confirming the cis configuration. | scispace.com |
| Reduction of allenic cyclopropane with pendant -OH | (±)-trans-Chrysanthemyl alcohol | Intramolecular protonation leads to high stereoselectivity for the trans product. |
Chemo-Enzymatic and Biocatalytic Approaches to this compound Synthesis
Chemo-enzymatic and biocatalytic methods offer significant advantages for the synthesis of complex chiral molecules like this compound, primarily due to the high selectivity and mild reaction conditions associated with enzymatic transformations. nih.govmdpi.comrjraap.com These approaches are particularly valuable for establishing the correct stereochemistry, which is paramount for the biological activity of its derivatives.
Enzymes, particularly hydrolases like lipases and esterases, are widely used in synthetic schemes to resolve racemic mixtures, providing access to enantiomerically pure intermediates. nih.gov For instance, the enzymatic hydrolysis of various chrysanthemic acid esters has been systematically studied. Among the enzymes screened, Pig Liver Esterase (PLE) demonstrated the highest activity. researchgate.net The PLE-catalyzed hydrolysis was found to be highly selective for the trans-isomer of the acid moiety and the S-enantiomer of the alcohol moiety. researchgate.net This high degree of selectivity allows for the efficient kinetic resolution of racemic esters, a key step in producing optically active pyrethroid precursors.
A practical chemo-enzymatic process has been developed for preparing intermediates of related pyrethroids, such as permethrinic acid. This process utilizes a lipase-catalyzed kinetic resolution of a racemic acetate, (±)-1,1,1-trichloro-2-acetoxy-4-methyl-3-pentene, to produce the key enantiopure alcohol intermediate, (R)-1,1,1-trichloro-2-hydroxy-4-methyl-3-pentene. researchgate.net Such strategies, combining robust chemical steps with highly selective enzymatic resolutions, provide efficient pathways to enantiomerically pure cyclopropane carboxylic acids. researchgate.net
Carboxylic acid reductases (CARs) represent another class of enzymes with significant potential. rwth-aachen.de These enzymes can reduce carboxylic acids directly to aldehydes under mild conditions, a transformation that is often challenging to achieve selectively using traditional chemical reagents. mdpi.com An enzymatic cascade involving a CAR from Neurospora crassa has been successfully combined with an enoate reductase to produce fragrance aldehydes from cinnamic acid derivatives, demonstrating the power of multi-enzyme systems. mdpi.com This technology could be adapted for the selective reduction of one of the carboxyl groups of this compound to furnish functionalized analogues.
The development of robust biocatalysts is crucial for implementing efficient and scalable chiral syntheses. nih.gov The production of single enantiomers of drug intermediates and other high-value chemicals has driven significant research into discovering and engineering enzymes with desired properties. mdpi.comresearchgate.net Strategies include screening microbial diversity for novel enzymatic activities and engineering existing enzymes to enhance their stability, activity, and selectivity for non-natural substrates. mdpi.com
Immobilization is a key technology in developing practical biocatalysts, as it allows for easy separation of the enzyme from the reaction mixture and enhances its stability and reusability. nih.gov Although Pig Liver Esterase (PLE) showed high activity in the hydrolysis of chrysanthemate esters, both the native and immobilized forms displayed low activity for the reverse esterification reaction in organic solvents, indicating that catalyst development must be tailored to the specific desired transformation. researchgate.net
The development of whole-cell biocatalysts is another important area. nih.gov Using whole microorganisms can circumvent the need for costly enzyme purification and cofactor regeneration. For example, ketoreductase-catalyzed conversions are often performed using whole cells to supply the necessary NADPH or NADH cofactors. mdpi.com Engineered microorganisms can be designed to express multi-enzyme pathways, allowing for complex molecular transformations in a single fermentation process. nih.gov Such an approach could be envisioned for the de novo biosynthesis of this compound or its precursors from simple starting materials.
Synthesis of Functionalized Derivatives and Structural Analogues
The carboxylic acid functional groups of this compound are key handles for the synthesis of a wide array of derivatives. Esterification is a common transformation, often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by conversion to a more reactive intermediate like an acyl chloride. asianpubs.orglibretexts.org Chrysanthemoyl chloride, prepared by treating chrysanthemic acid with thionyl chloride (SOCl₂), is a versatile intermediate that readily reacts with alcohols in the presence of a base like pyridine (B92270) to form the corresponding esters. asianpubs.org This method is directly applicable to this compound to produce diesters. A variety of esterification protocols exist, including L-leucine catalyzed reactions that proceed under neat conditions without the need for acid, base, or water removal. researchgate.net
Amide derivatives can be synthesized through the condensation of the dicarboxylic acid with amines. sphinxsai.com Direct condensation requires high temperatures to drive off the water formed. More commonly, activating agents are used. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) facilitate amide bond formation under mild conditions. ajchem-a.com Another approach involves using heterogeneous Lewis acid catalysts like niobium pentoxide (Nb₂O₅), which can tolerate the water produced during the reaction and can be easily recovered and reused. nih.gov
The table below outlines common methods for the preparation of ester and amide derivatives.
| Derivative | Reagents | Key Features | Reference(s) |
| Ester | Thionyl Chloride, Alcohol, Pyridine | Proceeds via a reactive acyl chloride intermediate, suitable for a wide range of alcohols. | asianpubs.org |
| Ester | Alcohol, L-leucine | Mild, neat conditions; avoids strong acids or bases. | researchgate.net |
| Amide | Amine, Nb₂O₅ | Heterogeneous catalysis, reusable catalyst, water-tolerant. | nih.gov |
| Amide | Amine, DCC, DMAP | Mild reaction conditions, high yields for coupling carboxylic acids and amines. | ajchem-a.com |
Modification of the central cyclopropane ring of this compound allows for the creation of structural analogues with potentially novel properties. The synthesis of the cyclopropane core itself is a key target for methodological development. The intramolecular Wurtz reaction and the Corey-Chaykovsky reaction are established methods for cyclopropane synthesis. organic-chemistry.org
A powerful and widely used method is the Simmons-Smith reaction, which typically involves reacting an alkene with diiodomethane (B129776) and a zinc-copper couple. nih.gov A modified version employing diethylzinc (B1219324) (Et₂Zn) and diiodomethane (the Furukawa reagent) is often used for the efficient and stereospecific synthesis of cyclopropanes from allylic alcohols. nih.govresearchgate.net This reaction's predictability and high stereocontrol make it ideal for constructing specifically substituted cyclopropane cores. For example, a modified Simmons-Smith reaction was the key step in the synthesis of a novel cyclopropane-modified proline analogue, showcasing its utility in complex molecule synthesis. researchgate.net
Palladium-catalyzed cross-coupling reactions also provide a modular approach to vinyl and aryl cyclopropanes. organic-chemistry.orgresearchgate.net For instance, the coupling of cyclopropylmagnesium bromide with aryl bromides or triflates can be used to attach aromatic moieties to the cyclopropane ring. organic-chemistry.org These advanced catalytic methods enable the rapid assembly of diverse chrysanthemic acid derivatives with modified cores, which would be difficult to access through traditional routes. researchgate.net
Introduction of Side-Chain Variations
The strategic modification of the side chain extending from the cyclopropane ring of this compound is a key area of research in the development of novel analogues with potentially enhanced properties. Methodologies for these modifications often draw from the extensive synthetic chemistry developed for the related chrysanthemic acid. The primary approaches focus on the transformation of the isobutenyl group into a variety of other functionalities, particularly through halogenation and oxidative cleavage followed by olefination reactions.
One of the most significant and commercially relevant modifications involves the replacement of the terminal methyl groups of the side chain with halogen atoms. This alteration has been shown to substantially impact the biological activity of the resulting compounds. The synthesis of dihalovinyl analogues is a well-established route to achieving this variation.
A common synthetic pathway to these halogenated analogues begins with the oxidative cleavage of the isobutenyl double bond. This is typically achieved through ozonolysis of a suitable ester of the parent acid, such as a methyl or ethyl ester. The ozonolysis reaction, followed by a reductive workup, yields a formyl ester intermediate. This aldehyde functionality serves as a crucial handle for the subsequent introduction of the dihalovinyl moiety. masterorganicchemistry.comorganic-chemistry.org
The Wittig reaction, or a related olefination protocol, is then employed to convert the aldehyde into the desired dihaloalkene. organic-chemistry.orgwikipedia.org For instance, the reaction of the formyl ester with a phosphorane reagent, such as dichloromethylenetris(dimethylamino)phosphorane or a reagent generated from triphenylphosphine (B44618) and carbon tetrachloride, can efficiently generate the 3-(2,2-dichloroethenyl) side chain. researchgate.net A similar strategy using carbon tetrabromide can be used to install a 3-(2,2-dibromoethenyl) group. Following the olefination, hydrolysis of the ester group yields the target this compound analogue with a dihalogenated side chain.
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, a key intermediate for many synthetic pyrethroids, exemplifies this approach starting from chrysanthemic acid derivatives. prepchem.comgoogle.com The successful application of this ozonolysis-Wittig sequence to chrysanthemate esters strongly suggests its applicability to the corresponding esters of this compound to produce a variety of dihalovinyl analogues. researchgate.net
The following table summarizes representative side-chain variations that have been achieved on the closely related chrysanthemic acid scaffold, which are considered highly relevant for the synthesis of this compound analogues.
| Parent Compound | Reagents | Side-Chain Modification | Resulting Acid Analogue |
| Chrysanthemic acid ester | 1. O₃, reductive workup2. CCl₄, PPh₃3. Hydrolysis | Ozonolysis-Wittig Reaction | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid |
| Chrysanthemic acid ester | 1. O₃, reductive workup2. CBr₄, PPh₃3. Hydrolysis | Ozonolysis-Wittig Reaction | 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid |
Further diversification of the side chain can be envisaged through the use of other Wittig reagents bearing different substituents, allowing for the introduction of a wide array of functional groups in place of the original isobutenyl moiety. While the literature predominantly focuses on the synthesis of pyrethroids derived from chrysanthemic acid, these advanced synthetic methodologies provide a robust framework for the generation of a diverse library of this compound analogues with novel side-chain functionalities.
Biosynthetic Pathways of Chrysanthemumdicarboxylic Acid in Natural Systems
Identification of Metabolic Precursors and Origins
The foundational building blocks for the chrysanthemyl skeleton are derived from universal isoprenoid precursors. The biosynthesis is understood to originate from primary metabolism, funneling five-carbon units into the specialized terpenoid pathway.
Contribution of Mevalonate (B85504) and Methylerythritol Phosphate (B84403) (MEP) Pathways
In plants, the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. While both pathways produce IPP and DMAPP, studies on the related chrysanthemic acid indicate that the MEP pathway is the primary source of the precursors for its biosynthesis. It is highly probable that the biosynthesis of chrysanthemumdicarboxylic acid also relies on the DMAPP units generated through the MEP pathway.
Role of Dimethylallyl Diphosphate (DMAPP) in Biosynthesis
Dimethylallyl diphosphate (DMAPP) is the immediate and crucial precursor for the formation of the chrysanthemyl scaffold. The biosynthesis of the cyclopropane-containing monoterpenes, a characteristic feature of these compounds, is initiated by the condensation of two DMAPP molecules. This head-to-middle condensation is an unusual reaction in terpene biosynthesis, which typically proceeds in a head-to-tail fashion.
Enzymology of this compound Biosynthesis
The enzymatic steps leading to chrysanthemic acid have been a focus of significant research. While the enzymes responsible for the dicarboxylic acid variant have not been specifically characterized, the initial steps are presumed to be identical.
Chrysanthemyl Diphosphate Synthase (TcCDS) Activity and Mechanisms
The first committed step in the biosynthesis of the chrysanthemyl moiety is catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS). kyoto-u.ac.jp This enzyme facilitates the unconventional head-to-middle condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP). kyoto-u.ac.jp The reaction mechanism is complex, involving the formation of a cyclopropylcarbinyl cation intermediate which then undergoes rearrangement and stabilization to yield the characteristic cyclopropane (B1198618) ring of CPP. TcCDS is a key enzyme that dictates the formation of this unique monoterpene backbone. kyoto-u.ac.jp
Subsequent Enzymatic Transformations to Carboxylic Acid Moiety
Following the formation of chrysanthemyl diphosphate, a series of enzymatic reactions are required to yield the carboxylic acid functionality. In the biosynthesis of chrysanthemic acid, CPP is first hydrolyzed to chrysanthemol (B1213662) by a phosphatase. Subsequently, chrysanthemol undergoes a two-step oxidation process. An alcohol dehydrogenase (ADH) converts the alcohol group to an aldehyde (chrysanthemal), which is then oxidized to the carboxylic acid by an aldehyde dehydrogenase (ALDH).
It is hypothesized that the biosynthesis of this compound would require further oxidative modifications of the chrysanthemic acid backbone. This would likely involve a cytochrome P450 monooxygenase to hydroxylate one of the methyl groups on the isobutenyl side chain, followed by further oxidation steps catalyzed by dehydrogenases to form the second carboxylic acid group. However, the specific enzymes catalyzing these transformations in vivo have not yet been identified.
Elucidation of Cyclopropane Ring Formation Mechanisms in vivo
The formation of the cyclopropane ring is the hallmark of the chrysanthemyl skeleton and is a direct result of the catalytic activity of Chrysanthemyl Diphosphate Synthase (TcCDS). The in vivo mechanism involves the enzymatic binding of two DMAPP molecules in a specific orientation within the active site of TcCDS. The enzyme then catalyzes the ionization of one DMAPP molecule to form an allylic cation. This cation then attacks the double bond of the second DMAPP molecule in a "middle" position (C2-C3), leading to the formation of a transient carbocationic intermediate. A subsequent proton abstraction and ring closure, guided by the enzymatic pocket, results in the stereospecific formation of the cyclopropane ring structure of chrysanthemyl diphosphate. This intricate enzymatic control ensures the correct stereochemistry of the final product, which is crucial for its biological activity.
Comparative Biosynthetic Studies with Related Terpenoids
The biosynthetic pathway leading to this compound is best understood by first examining its precursor, chrysanthemic acid, and its close relative, pyrethric acid. These compounds form the "acid moiety" of the pyrethrin esters, which are renowned for their insecticidal properties. nih.gov
The formation of the chrysanthemic acid backbone is a hallmark of irregular monoterpenoid biosynthesis. The pathway initiates with two molecules of dimethylallyl diphosphate (DMAPP), which, in a unique enzymatic reaction, are joined together. wikipedia.org The key enzyme in this step is chrysanthemyl diphosphate synthase (CDS), which catalyzes the formation of chrysanthemyl diphosphate (CPP). researchgate.netresearchgate.net This is followed by hydrolysis to form chrysanthemyl alcohol. researchgate.net Subsequent oxidation steps, mediated by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), convert chrysanthemyl alcohol first to chrysanthemal and then to chrysanthemic acid. researchgate.netportlandpress.com
This compound is understood to be a derivative of chrysanthemic acid. Its formation is analogous to the conversion of chrysanthemic acid into pyrethric acid. In the case of pyrethric acid, a specific cytochrome P450 enzyme, TcCHH, catalyzes the oxidation of a methyl group on the chrysanthemic acid molecule into a carboxyl group. nih.gov A similar oxidative process is presumed to convert the other terminal methyl group to yield this compound.
Table 1: Comparison of Key Biosynthetic Pathways
| Feature | Chrysanthemic Acid Biosynthesis | Pyrethric Acid Biosynthesis | Rethrolone (Alcohol Moiety) Biosynthesis |
|---|---|---|---|
| Precursor(s) | Dimethylallyl Diphosphate (DMAPP) | Chrysanthemic Acid | Jasmonic Acid / Jasmone |
| Key Intermediate(s) | Chrysanthemyl Diphosphate, Chrysanthemol | - | Jasmolone |
| Key Enzyme(s) | Chrysanthemyl Diphosphate Synthase (CDS), Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Cytochrome P450 (TcCHH) | Jasmone Hydroxylase (TcJMH), Pyrethrolone (B1236646) Synthase (TcPYS) |
| Pathway Type | Irregular Monoterpenoid | Terpenoid Modification | Jasmonate (Oxylipin) |
Genetic and Molecular Basis of Biosynthetic Regulation
The biosynthesis of this compound and related pyrethrins (B594832) is under tight genetic and molecular control, localized primarily within the glandular trichomes on the flower achenes of Tanacetum cinerariifolium. researchgate.netportlandpress.com The expression of the genes encoding the necessary biosynthetic enzymes is a key regulatory point.
The genes responsible for the initial steps in forming the acid moiety have been identified. These include:
TcCDS (also known as TcCHS): This gene encodes the chrysanthemyl diphosphate synthase, the first committed enzyme in the pathway. researchgate.net
TcADH2 : Encodes an alcohol dehydrogenase involved in the oxidation of chrysanthemol. portlandpress.com
TcALDH1 : Encodes an aldehyde dehydrogenase that completes the conversion to chrysanthemic acid. portlandpress.com
The expression of these biosynthetic genes is orchestrated by a network of transcription factors (TFs). Several families of TFs have been implicated in the regulation of the pyrethrin pathway. Studies have shown that overexpression of specific TFs can enhance the expression of the biosynthetic genes. portlandpress.com Identified regulatory TFs include:
TcWRKY75
TcMYC2
TcMYB8
TcbZIP60
TcbHLH14
These transcription factors act as molecular switches, responding to developmental and environmental cues to modulate the production of pyrethrins. portlandpress.com The spatial regulation is also critical; while the enzymes for acid and alcohol biosynthesis are highly expressed in the trichomes, the final esterification step to form pyrethrins occurs within the developing achenes (ovaries). nih.govportlandpress.com This separation suggests a transport mechanism for the precursor molecules from their site of synthesis to the site of final assembly.
Hormonal signaling, particularly involving jasmonic acid (JA), also plays a crucial role. Not only is the alcohol moiety of pyrethrins directly derived from a JA degradation product, but JA signaling pathways are known to influence the expression of defense-related secondary metabolites in plants, including terpenoids. nih.govnih.gov
Table 2: Genes and Regulatory Factors in Chrysanthemic Acid Biosynthesis
| Component | Name | Function |
|---|---|---|
| Gene | TcCDS / TcCHS | Encodes Chrysanthemyl Diphosphate Synthase |
| Gene | TcADH2 | Encodes Alcohol Dehydrogenase |
| Gene | TcALDH1 | Encodes Aldehyde Dehydrogenase |
| Transcription Factor | TcWRKY75 | Regulates biosynthetic gene expression |
| Transcription Factor | TcMYC2 | Regulates biosynthetic gene expression |
| Transcription Factor | TcMYB8 | Regulates biosynthetic gene expression |
| Transcription Factor | TcbZIP60 | Regulates biosynthetic gene expression |
| Transcription Factor | TcbHLH14 | Regulates biosynthetic gene expression |
Chemical Transformations and Degradation Mechanisms of Chrysanthemumdicarboxylic Acid
Thermal Decomposition Studies and Product Characterization
The thermal degradation of chrysanthemumdicarboxylic acid involves complex reactions, including decarboxylation and molecular rearrangements, leading to a variety of acidic and neutral products.
When subjected to heat, this compound decomposes into a mixture of acidic and neutral compounds. The formation of these products is a result of intricate bond-breaking and bond-forming processes.
Research has shown that the thermal decomposition of this compound yields several principal neutral products. rsc.org These include a specific cyclohexadienone, 2,6-dimethylphenol (B121312), a pentenolide, and a butanolide. rsc.org The formation of these compounds suggests that the thermal treatment initiates a cascade of reactions involving the cyclopropane (B1198618) ring and the carboxylic acid functionalities.
In studies of the closely related trans-chrysanthemic acid treated with pyridine (B92270) hydrochloride at high temperatures, a significant portion of the products are neutral. These include (E)-2,6-dimethylhepta-2,4-diene, three different butanolides, and a pentenolide. rsc.org The acidic products formed from these thermal rearrangements include (E)-2-isopropylidene-5-methylhex-3-enoic acid. rsc.org
Table 1: Principal Neutral Products from Thermal Decomposition of this compound rsc.org
| Product Category | Specific Compound |
| Cyclohexadienone | Structure specific to the reaction |
| Phenol | 2,6-Dimethylphenol |
| Pentenolide | Isomeric form |
| Butanolide | Isomeric form |
Decarboxylation, the loss of carbon dioxide (CO2), is a key process in the thermal degradation of carboxylic acids. wikipedia.org For this compound, this process is intertwined with the rearrangement of the molecular structure.
Studies on related α-(carbonyl)cyclopropane carboxylic acids suggest that the decarboxylation process is not a simple elimination of CO2. Instead, it is proposed that an initial ring-opening of the cyclopropane moiety occurs, leading to an intermediate α-allyl-β-keto acid system. arkat-usa.orgresearchgate.net This ring-opening is a facile process because the cyclopropyl (B3062369) ring is adjacent to two carbonyl groups, which stabilize the transition state. arkat-usa.org
Following the ring-opening, the resulting unsaturated acid intermediate can then undergo decarboxylation. It has been demonstrated that in the decarboxylation of cyclopropane carboxylic acid, ring opening precedes the loss of CO2. arkat-usa.org The subsequent loss of carbon dioxide can proceed through a cyclic transition state, particularly from a but-3-enoic acid intermediate. umich.edu This pathway is favored over the decarboxylation of the more stable conjugated crotonic acid isomer, which requires much higher temperatures. umich.edu The liberation of CO2 is a driving force for the formation of some of the neutral decomposition products observed.
Photochemical Reactions and Photoisomerization Processes
The interaction of this compound and its derivatives with light induces a range of photochemical reactions, with photoisomerization being a prominent process. These reactions are of significant interest due to their relevance in the environmental degradation of pyrethroid insecticides.
The photochemical behavior of chrysanthemic acid and its derivatives has been investigated to understand the fate of the cyclopropyl moiety upon irradiation. acs.org One of the key photochemical reactions is cis-trans isomerization. acs.org This process involves the interconversion of the geometric isomers around the cyclopropane ring.
Furthermore, photolysis can lead to the cleavage of the cyclopropane ring. The positions of cleavage can be rationalized by the stability of the resulting diradical intermediates. acs.org For instance, the photolysis of ethyl chrysanthemate, a derivative of chrysanthemic acid, in n-hexane leads to the formation of ethyl β,β-dimethylacrylate (ethyl senecioate) as a photofragmentation product of the cyclopropane ring. acs.org
In some cases, photoisomerization can lead to more complex rearrangements. For example, chrysanthemyl alcohol has been observed to photoisomerize to lavandulol, which is thought to occur via a 1,4-hydrogen migration of an initially formed diradical intermediate. acs.org These photochemical transformations highlight the susceptibility of the chrysanthemic acid structure to degradation by light, leading to a variety of products through different isomerization and fragmentation pathways.
Acid-Catalyzed and Oxidative Transformations
This compound is susceptible to transformations under both acidic and oxidative conditions, leading to cleavage of the cyclopropane ring and modification of its side chains.
The cyclopropane ring in chrysanthemic acid and its derivatives is prone to cleavage under acidic conditions. The mechanism and products of this ring-opening are dependent on the specific structure of the molecule and the reaction conditions.
Acid-catalyzed reactions can lead to the cleavage of different bonds within the cyclopropane ring. For example, treatment of trans-chrysanthemic acid can lead to products resulting from the cleavage of the 1,2-bond and the 2,3-bond of the cyclopropane ring. rsc.org The formation of certain butanolides and pentenolides from the thermal acid-catalyzed rearrangement of trans-chrysanthemic acid is accounted for by cleavage of the 1,2- and 1,3-bonds of the cyclopropane ring. rsc.org
The conversion of this compound to a cyclohexadienone during thermal decomposition is proposed to proceed through an acid-catalyzed cyclodehydration of an intermediate (Z)-dienoic acid, which is formed via the cleavage of the cyclopropane ring. rsc.org
The side chains of this compound can be modified through oxidative processes. These modifications are particularly relevant in the context of the metabolic degradation of pyrethroid insecticides, where the acid moiety is often a target for enzymatic oxidation. nih.gov
In mammals, synthetic pyrethroids undergo biodegradation that can be both oxidative and hydrolytic. nih.gov While hydrolysis of the ester linkage is a major metabolic pathway for many pyrethroids, oxidation at various sites of the molecule is also significant, particularly for cis-isomers and esters of secondary alcohols. nih.gov
The isobutenyl side chain of the chrysanthemic acid moiety is a common site for oxidative attack. arkat-usa.org This can involve the oxidation of one of the methyl groups to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This biotransformation is a detoxification pathway, as the resulting metabolites are generally less toxic. arkat-usa.org These oxidative modifications are typically mediated by cytochrome P450 enzymes in biological systems. researchgate.net
Environmentally Relevant Chemical Degradation Pathways of this compound
This compound, a key degradation product of pyrethrin and pyrethroid insecticides, is subject to further chemical transformations in the environment. nih.gov The environmental fate of this compound is dictated by several degradation pathways, including thermal degradation, photolysis, hydrolysis, and oxidation. These processes break down the molecule into smaller, simpler compounds.
Thermal Degradation
Under conditions of elevated temperature, this compound undergoes thermal decomposition, leading to a variety of neutral products. Research has shown that the principal products of this degradation pathway include a cyclohexadienone, 2,6-dimethylphenol, a pentenolide, and a butanolide. rsc.org The formation of these compounds involves complex intramolecular rearrangements and bond cleavages within the this compound molecule.
The conversion to the cyclohexadienone product is understood to occur through an acid-catalyzed cyclodehydration of an intermediate (Z)-dienoic acid. rsc.org Further transformation of the cyclohexadienone can lead to the formation of 2,6-dimethylphenol via demethylation. rsc.org This thermal degradation pathway highlights the susceptibility of the molecule's structure to heat-induced transformations.
Table 1: Major Neutral Products of Thermal Decomposition of this compound
| Product | Chemical Class |
| Cyclohexadienone | Ketone |
| 2,6-Dimethylphenol | Phenol |
| Pentenolide | Lactone |
| Butanolide | Lactone |
Photolysis
As a significant product of the photolysis of pyrethrins (B594832), this compound itself is susceptible to further degradation by light. nih.gov The absorption of ultraviolet radiation can induce photochemical reactions, leading to the breakdown of the molecule. While specific photolytic pathways for this compound are not extensively detailed in the literature, the photochemical behavior of the structurally related chrysanthemic acid provides insights. Photolysis of chrysanthemic acid can lead to decarboxylation and the formation of various rearranged products. oup.com It is plausible that this compound undergoes similar photochemical transformations, including decarboxylation and isomerization, upon exposure to sunlight in the environment. The presence of a carbon-carbon double bond and carboxylic acid functional groups makes the molecule susceptible to various photochemical reactions. researchgate.net
Hydrolysis
Hydrolysis is a key degradation pathway for many organic compounds in the environment, involving the cleavage of chemical bonds by the addition of water. For this compound, the ester linkages in parent pyrethroid compounds are the primary sites of hydrolysis, leading to its formation. cdc.gov Once formed, the dicarboxylic acid itself is generally stable to further hydrolysis under neutral environmental pH conditions. However, the hydrolysis of related cyclopropane dicarboxylic acid esters has been studied, indicating that under certain conditions (e.g., enzymatic catalysis), the carboxylic acid groups can be involved in further reactions. rsc.org While direct hydrolysis of the carbon-carbon bonds in the cyclopropane ring or the double bond is not a primary degradation pathway under typical environmental conditions, the solubility of the dicarboxylic acid in water is a critical factor in its environmental mobility and availability for other degradation processes.
Oxidation
Oxidative processes play a crucial role in the environmental degradation of organic molecules. For this compound, oxidation can target the carbon-carbon double bond and the cyclopropane ring. Ozonolysis, a reaction with ozone, is a known oxidative cleavage pathway for unsaturated bonds. The ozonolysis of the parent compound, chrysanthemic acid, results in the cleavage of the double bond to yield smaller molecules like caronic acid and pyruvic acid. scispace.com It is anticipated that this compound would react similarly with atmospheric ozone, leading to the cleavage of its double bond and the formation of smaller, more oxygenated compounds.
Table 2: Potential Oxidation Products of this compound
| Oxidant | Potential Products |
| Ozone (O₃) | Caronic acid, Pyruvic acid derivatives |
| Hydroxyl Radicals (•OH) | Smaller dicarboxylic acids, Aldehydes |
Advanced Analytical Chemistry of Chrysanthemumdicarboxylic Acid
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatography is indispensable for isolating chrysanthemumdicarboxylic acid from complex matrices and for separating its various stereoisomers. Gas and liquid chromatography, coupled with mass spectrometry, are the primary tools for achieving the required selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the low volatility and polar nature of dicarboxylic acids like this compound make direct GC analysis challenging. Therefore, a crucial derivatization step is required to convert the polar carboxyl groups into less polar, more volatile esters or silyl esters. nih.govcolostate.edu
Derivatization: The most common derivatization procedures for dicarboxylic acids prior to GC-MS analysis are silylation and esterification. nih.govresearchgate.net
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.govmdpi.com Silylation is a robust technique that significantly increases the volatility of the analyte. nih.gov
Esterification: This involves converting the carboxylic acids into methyl or other alkyl esters. A common reagent for this is BF₃/butanol. nih.gov
GC-MS Analysis: Once derivatized, the sample is injected into the gas chromatograph. The separation is typically performed on a non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase, which separates compounds based on their boiling points and interactions with the phase. researchgate.net The gas chromatograph is coupled to a mass spectrometer, which serves as the detector. The mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both high sensitivity and structural information for definitive identification. nih.govusgs.gov Methods have been developed to achieve limits of quantification (LOQ) as low as 0.01 µg/L for related pyrethroid metabolites in biological samples. nih.gov
Table 1: GC-MS Derivatization Agents for Dicarboxylic Acid Analysis
| Derivatization Agent | Abbreviation | Derivative Type | Key Advantages |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Good reproducibility, low detection limits. nih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) Ester | Forms stable derivatives. nih.govmdpi.com |
High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the stereoisomers of chiral molecules like this compound. Due to the presence of multiple chiral centers, the molecule can exist as a mixture of diastereomers and enantiomers, each potentially having different biological activities. HPLC can be configured to separate both types of isomers.
Diastereomeric Analysis: Diastereomers have different physical properties and can often be separated on standard, achiral stationary phases, such as silica gel in normal-phase chromatography or C18 in reversed-phase chromatography. hplc.euresearchgate.net The separation relies on the different interactions between the diastereomers and the stationary phase. To enhance separation, derivatization with a chiral reagent can be employed to create diastereomeric esters or amides which may exhibit greater separation factors on an achiral column. nih.gov
Enantiomeric Analysis: Enantiomers, having identical physical properties in an achiral environment, require a chiral environment for separation. This is achieved in HPLC by using a Chiral Stationary Phase (CSP). acs.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the enantioseparation of pyrethroids and their acidic precursors. acs.org The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is critical for optimizing the separation. jfda-online.com By carefully selecting the chiral column and mobile phase composition, baseline separation of all enantiomers can be achieved, allowing for their individual quantification. acs.orgacs.org
Table 2: HPLC Columns for Stereoisomeric Analysis of Pyrethroid-Related Acids
| Analysis Type | Column Type | Stationary Phase Example | Mobile Phase Example |
|---|---|---|---|
| Diastereomeric | Normal-Phase (achiral) | Silica Gel | Hexane/Ethyl Acetate |
Solid Phase Extraction (SPE) in Sample Preparation
Before instrumental analysis, this compound often needs to be isolated from a complex sample matrix (e.g., environmental water, biological fluids, or food products) and concentrated. Solid Phase Extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. usgs.gov
The SPE process involves four main steps:
Conditioning: The sorbent bed within the SPE cartridge is treated with a solvent to activate it for sample interaction.
Loading: The sample is passed through the sorbent bed. The analyte and some matrix components are retained on the sorbent.
Washing: A specific solvent is used to wash away weakly bound matrix interferences while the analyte of interest remains on the sorbent.
Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified and concentrated analyte for analysis.
For acidic compounds like this compound, mixed-mode SPE cartridges that possess both reversed-phase (hydrophobic) and anion-exchange (for the charged carboxylate groups) functionalities are particularly effective. nih.govresearchgate.net For example, a polymeric sorbent with both hydrophobic and anion-exchange ligands can efficiently retain the dicarboxylic acid from an aqueous sample. After washing away interferences, the purified acid can be eluted using a solvent mixture designed to disrupt both types of interactions, such as an acidified organic solvent. nih.gov This cleanup and concentration step is crucial for achieving low detection limits and robust analytical results. usgs.govusgs.gov
Spectroscopic Characterization Methods for Structural Confirmation
While chromatography separates the components of a mixture, spectroscopy provides detailed information about the molecular structure, which is essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.
For this compound, ¹H NMR and ¹³C NMR spectra would reveal key structural features:
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclopropane (B1198618) ring, the methyl groups, and the vinyl group. The chemical shifts (δ) and coupling constants (J) of the cyclopropane protons are particularly informative. Protons on a cyclopropane ring typically appear in the upfield region of the spectrum. The coupling constants between them (J-values) depend on their stereochemical relationship (cis or trans), which helps in assigning the relative configuration of the substituents on the ring. core.ac.uk The vinyl proton would appear further downfield, and the acidic protons of the two carboxyl groups would typically appear as very broad singlets at a low field (around 10-13 ppm), though they are often not observed if the sample is run in a solvent like D₂O due to proton-deuterium exchange. tandfonline.com
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbons of the dicarboxylic acid groups would be found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org The sp² hybridized carbons of the C=C double bond and the sp³ hybridized carbons of the cyclopropane ring and methyl groups would appear at characteristic chemical shifts, confirming the carbon skeleton of the molecule.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Vinylic (=CH-) | 5.0 - 6.0 | Multiplet |
| Cyclopropane (-CH-) | 1.0 - 2.5 | Multiplet |
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | 165 - 185 libretexts.org |
| Vinylic (C =C ) | 110 - 140 |
| Cyclopropane (-C H-) | 15 - 40 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid and alkene functional groups. brainly.comchegg.com
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration in the hydrogen-bonded dimers of carboxylic acids. libretexts.orgorgchemboulder.com
C=O Stretch: An intense, sharp absorption band between 1690 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid groups. orgchemboulder.com
C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ would indicate the C=C stretching of the vinyl group. brainly.com
C-O Stretch: A band in the 1210-1320 cm⁻¹ region is associated with the C-O stretching vibration. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. slideplayer.com This technique is particularly useful for analyzing compounds with conjugated π-electron systems. This compound contains a conjugated diene system within its structure (the double bond is conjugated with the cyclopropane ring which has π-character). This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scribd.com As a result, the molecule absorbs UV light at a longer wavelength (λ_max) than non-conjugated systems. The λ_max for conjugated dienes typically falls in the 220-280 nm range. egyankosh.ac.inpressbooks.pub The exact position of λ_max is influenced by the specific structure and substitution pattern of the conjugated system.
Table 5: Key Spectroscopic Data for this compound Functional Groups
| Spectroscopy | Functional Group | Characteristic Absorption/Signal |
|---|---|---|
| Infrared (IR) | Carboxylic Acid (O-H) | 2500-3300 cm⁻¹ (Broad) libretexts.org |
| Infrared (IR) | Carboxylic Acid (C=O) | 1690-1760 cm⁻¹ (Strong) orgchemboulder.com |
| Infrared (IR) | Alkene (C=C) | ~1600-1650 cm⁻¹ brainly.com |
Mass Spectrometry Approaches (e.g., Negative Chemical Ionization (NCI))
Negative Chemical Ionization (NCI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique for the detection of electrophilic compounds, including pyrethroid metabolites like this compound. This method is particularly advantageous for trace-level analysis in complex biological matrices. oup.com
In NCI, a reagent gas, such as methane or ammonia, is introduced into the ion source. Electron bombardment of the reagent gas produces a high population of low-energy thermal electrons. When an electrophilic analyte like a derivatized carboxylic acid passes through this electron-rich environment, it can capture an electron, leading to the formation of a negatively charged molecular ion or fragment ions. This process, known as electron capture negative ionization (ECNI), is highly efficient for compounds with electron-withdrawing groups, resulting in enhanced sensitivity compared to electron impact (EI) ionization.
For the analysis of this compound by GC-NCI-MS, derivatization is typically required to increase its volatility and thermal stability for gas chromatography. Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). mdpi.com
The fragmentation of dicarboxylic acids in negative ion mode is characterized by specific neutral losses. The primary fragmentation pathways for the [M-H]⁻ ion of a dicarboxylic acid typically involve the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net For a derivatized this compound, the fragmentation in NCI-MS would likely proceed as follows:
Formation of the carboxylate anion: The initial ionization event would involve the loss of a derivatizing group and capture of an electron to form a stable carboxylate anion at one of the carboxylic acid moieties.
Decarboxylation: A common fragmentation pathway is the neutral loss of a CO₂ molecule from the non-ionized carboxyl group. researchgate.net
Loss of Water: Another characteristic fragmentation is the elimination of a water molecule. researchgate.net
These fragmentation patterns provide valuable structural information and allow for selective reaction monitoring (SRM) or selected ion monitoring (SIM) experiments, which further enhance the selectivity and sensitivity of the analysis. A method for the simultaneous determination of several pyrethroid metabolites, including trans-chrysanthemumdicarboxylic acid (trans-CDCA), has been developed using GC-MS. mdpi.com
Table 1: Postulated NCI-MS Fragmentation of Derivatized this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
| [M-Derivatizing Group]⁻ | Decarboxylation | [M-Derivatizing Group - CO₂]⁻ | CO₂ (44 u) |
| [M-Derivatizing Group]⁻ | Dehydration | [M-Derivatizing Group - H₂O]⁻ | H₂O (18 u) |
Note: The exact m/z values would depend on the specific derivatizing agent used.
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute configuration and conformational details of molecules. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
To date, a single-crystal X-ray structure of this compound has not been reported in publicly available databases. However, the principles of X-ray crystallography of carboxylic acids and their salts are well-established. Carboxylic acids, including dicarboxylic acids, readily form crystals, often through hydrogen bonding interactions between the carboxyl groups. mdpi.com These interactions can lead to the formation of well-ordered crystal lattices suitable for X-ray diffraction analysis.
In the solid state, dicarboxylic acids typically form hydrogen-bonded dimers or polymeric chains. The specific packing arrangement is influenced by factors such as the stereochemistry of the molecule and the presence of other functional groups.
Should a suitable crystal of this compound or one of its salts be obtained, X-ray diffraction analysis would yield crucial structural data, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles: The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions: Details of hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure.
This information would be invaluable for understanding the precise molecular geometry of this compound, which can influence its chemical reactivity and biological activity. The formation of salts of dicarboxylic acids with various counter-ions is a common strategy to obtain high-quality crystals for X-ray diffraction studies. mdpi.com
Table 2: General Crystallographic Parameters for Dicarboxylic Acids
| Parameter | Description | Typical Information Obtained |
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). | Provides insight into the overall packing symmetry. |
| Space Group | The specific set of symmetry operations for the crystal. | Defines the arrangement of molecules in the unit cell. |
| Z | The number of molecules in the unit cell. | Relates the molecular structure to the unit cell volume. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms the covalent structure and can indicate bond order. |
| Bond Angles (°) | The angle formed by three connected atoms. | Defines the geometry around each atom. |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Key to understanding the supramolecular assembly in the crystal. |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis of this compound, based on general knowledge of carboxylic acid crystallography.
Chrysanthemumdicarboxylic Acid As a Chiral Synthon and Chemical Building Block
Utility in the Asymmetric Synthesis of Complex Molecular Architectures
Asymmetric synthesis is a field of chemistry focused on creating specific stereoisomers of a chiral molecule, which is crucial as different stereoisomers can have vastly different biological activities. researchgate.net Chrysanthemumdicarboxylic acid, being an enantiomerically pure compound isolated from natural sources, serves as an ideal chiral pool starting material. rsc.orgmdpi.com Its inherent chirality is used to control the stereochemical outcome of subsequent reactions, guiding the formation of new chiral centers in a predictable manner.
The utility of this compound in this context stems from its well-defined three-dimensional structure. The stereocenters on its cyclopropane (B1198618) ring can direct the approach of reagents, allowing for diastereoselective transformations. Chemists can leverage this substrate control to build complex molecular architectures without the need for expensive chiral catalysts or difficult resolution steps that separate stereoisomers. researchgate.net By strategically modifying the functional groups—the two carboxylic acids and the vinyl group—the core scaffold of this compound can be elaborated into a variety of intricate structures, making it a valuable tool in the synthesis of complex natural product analogs and other target molecules where precise stereocontrol is a prerequisite.
Applications in the Preparation of Pyrethroid Precursors and Insecticide Analogues
The most prominent application of this compound is in the formation of a specific class of natural insecticides known as pyrethrins (B594832). mdpi.com The insecticidal esters found in pyrethrum flowers (Chrysanthemum cinerariifolium) are broadly divided into two groups: "pyrethrin Is" and "pyrethrin IIs". mdpi.com While pyrethrin Is are esters of chrysanthemic acid, pyrethrin IIs are esters of this compound. mdpi.com
Specifically, this compound is the acidic precursor to the natural insecticides Pyrethrin II and Cinerin II. mdpi.com Research has shown that the "pyrethrin IIs" possess a significantly more potent knockdown effect on insects compared to their "pyrethrin I" counterparts, highlighting the importance of the dicarboxylic acid moiety for this aspect of insecticidal activity. mdpi.com The synthesis of these natural pyrethrins involves the esterification of the cyclopropane carboxylic acid group with specific keto-alcohols (rethinolones) like pyrethrolone (B1236646) and cinerolone. mdpi.com
The structural framework of this compound has also been exploited as a template for creating synthetic pyrethroids. Scientists modify the structure to enhance properties such as photostability and insecticidal potency, leading to the development of novel insecticide analogues. These synthetic derivatives often retain the core cyclopropanecarboxylic acid structure, which is essential for their mode of action.
| Pyrethrin Class | Natural Insecticide | Acid Moiety | Alcohol Moiety |
|---|---|---|---|
| Pyrethrin I | Pyrethrin I | Chrysanthemic Acid | Pyrethrolone |
| Cinerin I | Chrysanthemic Acid | Cinerolone | |
| Pyrethrin II | Pyrethrin II | This compound | Pyrethrolone |
| Cinerin II | This compound | Cinerolone |
Role in Stereocontrolled Synthesis of Terpenoid Scaffolds
This compound is itself a derivative of a monoterpene, placing it within the vast family of terpenoid natural products. rsc.org As a chiral terpenoid building block, its cyclopropane scaffold with defined stereochemistry is a valuable starting point for stereocontrolled synthesis. rsc.org The principles of using chiral pool terpenes to construct more complex terpene structures is a well-established strategy in organic synthesis. rsc.org
The structural features of this compound—a substituted cyclopropane ring—are a key motif that can be manipulated and incorporated into larger terpenoid frameworks. The synthesis of complex natural products often relies on such readily available, enantiomerically pure starting materials to efficiently build molecules with numerous, densely packed stereogenic centers. While its most extensively documented role is as a precursor to the pyrethrin II family of insecticides, its fundamental structure as a chiral cyclopropane-containing terpenoid makes it a potentially useful synthon for accessing other complex terpenoid scaffolds through strategic chemical transformations. mdpi.com
Emerging Research Frontiers and Future Directions in Chrysanthemumdicarboxylic Acid Research
Computational Chemistry for Reaction Mechanism Elucidation and Prediction
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like chrysanthemumdicarboxylic acid. By modeling reactions at a molecular level, researchers can gain insights that are difficult or impossible to obtain through experimentation alone.
Reaction Mechanism Elucidation: Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces (PES) for chemical transformations. For the closely related chrysanthemic acid, DFT calculations at the B3LYP/6-311+G** level of theory have been used to investigate decomposition pathways, including cis-trans isomerization, fragmentation, and rearrangement. nih.gov Such studies optimize the geometries of reactants, transition states, intermediates, and products to calculate activation barriers and reaction energies. nih.gov This same approach can be applied to this compound to elucidate mechanisms for its synthesis, derivatization, and potential degradation, providing a detailed, step-by-step understanding of bond-forming and bond-breaking events. smu.edu
| Method | Application | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Geometries of stationary points (reactants, products, transition states), potential energy surfaces, activation energies. nih.gov |
| Reaction Path Hamiltonian (RPH) / Unified Reaction Valley Approach (URVA) | Detailed Mechanistic Analysis | Partitioning of a reaction into distinct phases (e.g., reactant preparation, chemical transformation, product separation). smu.edu |
| Machine Learning / Neural Networks | Reaction Outcome Prediction | Ranking of potential products, prediction of major product, identification of viable reaction conditions. walisongo.ac.idnih.gov |
| Quantum Mechanics (QM) Workflows | Regioselectivity Prediction | Identification of the most likely reaction sites for functionalization. beilstein-journals.org |
Development of Novel Biocatalytic Systems for Synthesis and Transformation
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. rjraap.com The development of novel biocatalytic systems for this compound holds promise for more efficient and sustainable synthesis.
Enzymatic Synthesis and Transformation: Enzymes like hydrolases, oxidases, and lipases are key targets for developing biocatalytic routes. For instance, Pig Liver Esterase (PLE) has demonstrated high activity and selectivity in the hydrolysis of chrysanthemic acid esters. researchgate.net This suggests its potential utility in the synthesis or resolution of this compound esters. Furthermore, light-activated enzymes, such as the fatty acid photodecarboxylase from Chlorella variabilis (CvFAP), have been shown to catalyze the decarboxylation of long-chain dicarboxylic acids to produce alkanes. nih.govresearchgate.net Engineering such photoenzymes could create novel pathways to transform this compound into other valuable compounds.
Metabolic Engineering: Metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae offers a pathway to produce dicarboxylic acids from renewable feedstocks. kaist.ac.krnih.govnih.goviastate.edu Strategies involve overexpressing key pathway enzymes and deleting competing metabolic pathways to redirect carbon flux towards the desired product. nih.gov While not yet applied to this compound, this approach has been successful for producing a range of other dicarboxylic acids, such as succinic acid and adipic acid, and serves as a blueprint for future work. kaist.ac.krresearchgate.net
| Biocatalytic System | Enzyme/Organism Type | Potential Application | Example from Related Compounds |
|---|---|---|---|
| Enzymatic Hydrolysis/Esterification | Hydrolases (e.g., Pig Liver Esterase) | Kinetic resolution of esters, selective synthesis. | Highly trans-selective hydrolysis of chrysanthemic acid esters. researchgate.net |
| Photobiocatalysis | Photodecarboxylases (e.g., CvFAP) | Light-driven conversion of the dicarboxylic acid to other functional molecules. | Decarboxylation of long-chain dicarboxylic acids to alkanes. nih.govresearchgate.net |
| Metabolic Engineering | Engineered E. coli or S. cerevisiae | De novo biosynthesis from renewable feedstocks like glucose. | Production of succinic acid, glutaric acid, and adipic acid. kaist.ac.krresearchgate.net |
| Enzymatic Cascade | Multi-enzyme systems (e.g., oxidases, lipases) | One-pot synthesis from precursors. | Conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA). uni-hannover.de |
Green Chemistry Approaches to Sustainable Synthesis of this compound
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ctfassets.net Applying these principles to the synthesis of this compound can lead to more environmentally friendly and economically viable production methods.
Key green chemistry strategies applicable to this compound include:
Biocatalysis: As discussed previously, using enzymes can replace harsh chemical reagents and operate under mild conditions, often in aqueous media. ctfassets.netjddhs.com
Use of Recyclable Catalysts: Employing solid acid catalysts that can be easily separated from the reaction mixture and reused, such as p-Toluenesulfonic acid (p-TsOH) used in chrysanthemic acid ester synthesis, reduces waste. asianpubs.org
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids minimizes environmental impact. jddhs.com In some cases, solvent-free reactions can be developed. jddhs.commdpi.com
Energy-Efficient Techniques: Methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This often involves favoring catalytic reactions over stoichiometric ones. ctfassets.net
Exploration of Structure-Activity Relationships in Derivatives for Chemical Biology
Structure-activity relationship (SAR) studies are fundamental to drug discovery and chemical biology, linking a molecule's chemical structure to its biological activity. researchgate.net The unique cyclopropane (B1198618) scaffold of this compound makes its derivatives intriguing candidates for SAR exploration.
The biological activity of pyrethroids, derived from the related chrysanthemic acid, is highly dependent on stereochemistry; for example, esters of cis-substituted cyclopropanecarboxylic acid often show superior insecticidal activity compared to the trans-isomer. researchgate.net This highlights the critical importance of the cyclopropane ring's configuration in biological interactions.
For derivatives of this compound, SAR studies could explore how modifications to the molecule affect its function. Key areas of investigation would include:
Stereochemistry: Evaluating the differential activity of cis- and trans-isomers, as well as other stereoisomers.
Linker Modification: In molecules where the dicarboxylic acid acts as a linker, varying its length, rigidity, and chemical nature can significantly impact biological activity, as seen in studies of tropine diesters. nih.govsemanticscholar.org
Functional Group Modification: Introducing different functional groups (e.g., hydroxyl, amino groups) onto the scaffold can alter properties like polarity and hydrogen-bonding capacity, which influences interactions with biological targets. mdpi.comnih.gov
These studies are crucial for designing novel bioactive compounds, potentially leading to new therapeutic agents or chemical probes to investigate biological processes.
Advanced Materials and Supramolecular Research Based on the this compound Scaffold
Dicarboxylic acids are essential building blocks in materials science, particularly for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, creating porous structures with exceptionally high surface areas. nih.gov
This compound is a compelling candidate as an organic linker for MOF synthesis due to its:
Rigidity and Chirality: The cyclopropane ring provides a rigid, well-defined geometry, while its inherent chirality could be used to construct chiral MOFs for applications in enantioselective separations or catalysis.
Biogenic Origin: As a derivative of a natural product, it offers a route to potentially biocompatible and biodegradable materials. The use of biogenic linkers, such as 2,5-furandicarboxylic acid derived from biomass, is a growing trend in MOF chemistry. researchgate.net
By combining this compound with various metal ions (e.g., Zn(II), Cu(II), Fe(III)), it is possible to create novel MOFs with tailored pore sizes and chemical functionalities. researchgate.netnortheastern.edu Furthermore, the dicarboxylic acid could be incorporated into polymers to create polymer-metal-organic frameworks (polyMOFs), a hybrid class of materials that combines the processability of polymers with the crystallinity and porosity of MOFs. northeastern.edursc.org These materials have potential applications in gas storage, catalysis, and drug delivery. nih.gov
Q & A
Basic: What are the established laboratory synthesis protocols for Chrysanthemumdicarboxylic acid, and how are they optimized?
Answer:
this compound synthesis typically involves esterification or polycondensation reactions. For example, dicarboxylic acids like succinic or oxalic acid are esterified with alcohols (e.g., 2-ethylhexan-1-ol) using catalysts such as p-toluenesulfonic acid under reflux conditions . Optimization requires monitoring reaction kinetics via gas chromatography (GC) to track intermediate formation and purity. In coordination chemistry, lanthanide ions are often used to stabilize dicarboxylic acid structures; however, competitive ligand binding (e.g., 5-sulfosalicylic acid vs. aliphatic dicarboxylic acids) must be controlled through pH adjustments and molar ratio optimization .
Key Parameters Table:
Basic: Which characterization techniques are most effective for verifying the structure and purity of this compound?
Answer:
Structural elucidation relies on:
- Gas chromatography-mass spectrometry (GC-MS): Identifies low-molecular-weight dicarboxylic acids (detection limit ~0.1 ng m⁻³) and quantifies impurities .
- X-ray crystallography: Resolves coordination geometry in metal complexes (e.g., with NpO₂⁺ or Ag⁺) using programs like SHELXL .
- Infrared (IR) spectroscopy: Confirms functional groups (e.g., carboxylate C=O stretching at 1680–1720 cm⁻¹) and hydrogen-bonding patterns .
- Nuclear magnetic resonance (NMR): ¹³C NMR distinguishes between α,β-unsaturated and saturated dicarboxylic acids .
Validation Workflow:
Purity check: GC-MS to detect side products.
Structural confirmation: Cross-validate IR and NMR with crystallographic data .
Basic: What are common analytical challenges in quantifying this compound in environmental samples?
Answer:
Key challenges include:
- Low atmospheric concentrations: Aerosol samples require pre-concentration via solid-phase extraction (SPE) prior to GC-MS analysis .
- Matrix interference: Co-eluting compounds (e.g., ketocarboxylic acids) are resolved using derivatization (e.g., BSTFA) to enhance volatility .
- Hygroscopicity: Moisture uptake in aerosols alters phase behavior, necessitating controlled RH (relative humidity) chambers during sampling .
Mitigation Strategy:
Advanced: How can researchers resolve discrepancies in thermodynamic data (e.g., vapor pressure, activity coefficients) for this compound?
Answer:
Discrepancies arise from phase transitions (e.g., supercooled melt vs. crystalline solid). To address this:
Iterative modeling: Apply the Zdanovskii-Stokes-Robinson (ZSR) method or extended aerosol inorganics model (E-AIM) to predict water uptake and activity coefficients .
Calorimetry: Measure enthalpy of vaporization (ΔHvap) via temperature-dependent hygroscopicity tandem differential mobility analyzer (HTDMA) experiments .
Data reconciliation: Compare experimental results with computational predictions using software like COSMOtherm to identify systematic errors .
Case Study:
Glutaric acid vapor pressure discrepancies were resolved by iterating between experimental HTDMA data and ZSR predictions, revealing a 15% overestimation in models due to non-ideal mixing .
Advanced: What computational approaches predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?
Answer:
- Density functional theory (DFT): Models ligand-metal binding energies (e.g., Al³⁺ with biphenyl-4,4′-dicarboxylic acid) to predict framework stability .
- Molecular dynamics (MD): Simulates solvent effects on coordination geometry (e.g., aqueous vs. nonpolar environments) .
- Ligand substitution studies: Systematically replace ligands (e.g., 2,2′-Bipyridine-5,5′-dicarboxylic acid in Al-MOFs) to assess steric and electronic impacts .
Validation:
Cross-reference simulated bond lengths/angles with experimental X-ray diffraction data .
Advanced: How can complexation studies of this compound with actinides inform waste management strategies?
Answer:
- Spectrophotometric titration: Monitor NpO₂⁺ complexation by tracking absorption band shifts at 980 nm. Use hexamethylenetetramine buffers (pH 4.9) to stabilize complexes .
- Masking agents: Introduce cyclohexanediaminetetraacetic acid (CDTA) to suppress interference from Fe³⁺ or Al³⁺ .
- Stability constants: Calculate log K values via Job’s method to prioritize ligands for selective actinide sequestration .
Implications:
High log K values (>5) indicate strong binding, suitable for nuclear waste encapsulation .
Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound research?
Answer:
- Feasibility: Use literature-based synthetic routes (e.g., ) to minimize trial-and-error.
- Novelty: Explore understudied applications (e.g., bio-based thermoset coatings via epoxy-acid crosslinking ).
- Ethical: Adhere to aerosol sampling regulations to avoid environmental harm .
- Relevance: Align with SDGs (e.g., Affordable and Clean Energy via MOF-based CO₂ capture ).
Checklist:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
